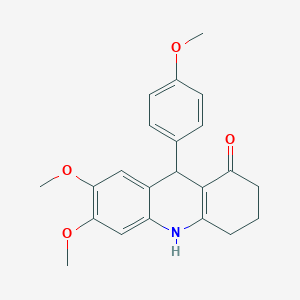![molecular formula C12H12N4O6 B12489167 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B12489167.png)
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a complex organic compound that features both oxazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1,3,4-oxadiazol-2-amine: Shares structural similarities with the oxazole ring.
2-amino-5-phenyl-1,3,4-thiadiazole: Another heterocyclic compound with potential biological activity.
Uniqueness
What sets 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate apart is its unique combination of oxazole and pyrimidine rings, which may confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that may not be possible with simpler compounds.
Propiedades
Fórmula molecular |
C12H12N4O6 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C12H12N4O6/c1-7-4-8(15-22-7)13-10(18)6-21-11(19)5-16-3-2-9(17)14-12(16)20/h2-4H,5-6H2,1H3,(H,13,15,18)(H,14,17,20) |
Clave InChI |
VNVIFKCMDKAWPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489088.png)

![1-(4-bromophenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489102.png)
![1-(2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489111.png)
![Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489119.png)
![(4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12489123.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489127.png)
![2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B12489132.png)
![3-ethyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12489137.png)
![4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B12489145.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12489156.png)
![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)

